molecular formula C6H3Cl2F4NO3S B012115 1-Fluoro-3,5-dichloropyridinium triflate CAS No. 107264-06-2

1-Fluoro-3,5-dichloropyridinium triflate

Cat. No.: B012115
CAS No.: 107264-06-2
M. Wt: 316.06 g/mol
InChI Key: ZSTJMYZXBGCMIG-UHFFFAOYSA-M
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Preparation Methods

Chemical Reactions Analysis

1-Fluoro-3,5-dichloropyridinium triflate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism by which 1-Fluoro-3,5-dichloropyridinium triflate exerts its effects involves the transfer of the fluorine atom to the target molecule. This process typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the pyridinium ring, displacing the fluorine atom. The triflate group acts as a leaving group, facilitating the reaction . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Properties

IUPAC Name

3,5-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTJMYZXBGCMIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369166
Record name 3,5-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107264-06-2
Record name 3,5-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-1-fluoropyridinium triflate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 40 ml of acetonitrile were added 3.087 g (20.860 mmol ) of 3,5-dichloropyridine and 3.039 g (20.250 mmol ) of trifluoromethanesulfonic acid (i.e., the amount pyridine compound was 1.03 times that of trifluoromethanesulfonic acid in a molar ratio), and the mixture was cooled to -20° C. The following procedures were conducted as in Example 1, and 5.774 g (18.3 mmol) of N-fluoro-3, 5-dichloropyridinium trifluoromethanesulfonate were obtained with a yield of 90.0%.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.087 g
Type
reactant
Reaction Step One
Quantity
3.039 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-3,5-dichloropyridinium triflate
Reactant of Route 2
1-Fluoro-3,5-dichloropyridinium triflate
Reactant of Route 3
1-Fluoro-3,5-dichloropyridinium triflate
Reactant of Route 4
1-Fluoro-3,5-dichloropyridinium triflate
Reactant of Route 5
1-Fluoro-3,5-dichloropyridinium triflate
Reactant of Route 6
1-Fluoro-3,5-dichloropyridinium triflate

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